molecular formula C13H4N4O B1672951 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 40114-84-9

9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B1672951
CAS No.: 40114-84-9
M. Wt: 232.20 g/mol
InChI Key: HUWWIHVYVDAXCT-UHFFFAOYSA-N
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Description

DCAF, or DDB1 and CUL4 associated factor, is a family of proteins that play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. These proteins are part of the E3 ubiquitin ligase complex, which tags unwanted proteins with ubiquitin, marking them for degradation by the proteasome. DCAF proteins are involved in various cellular processes, including cell cycle regulation, DNA repair, and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DCAF compounds typically involves the use of organic synthesis techniques to create small molecule ligands that can bind to DCAF proteins. These ligands are designed to interact with specific domains of the DCAF proteins, facilitating their role in the ubiquitin-proteasome system. The synthetic routes often involve multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selectivity and yield .

Industrial Production Methods: Industrial production of DCAF compounds involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using automated synthesis platforms and high-throughput screening to identify the most effective ligands. The production process also includes rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: DCAF compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically modified DCAF ligands with enhanced binding properties and specificity for their target proteins .

Scientific Research Applications

DCAF compounds have a wide range of scientific research applications, including:

Comparison with Similar Compounds

DCAF compounds can be compared with other similar compounds, such as:

Uniqueness: DCAF compounds are unique in their ability to selectively target specific proteins for degradation, making them valuable tools in both basic research and therapeutic applications. Their ability to act as molecular glues and facilitate the degradation of disease-causing proteins sets them apart from other compounds in the field of targeted protein degradation .

Properties

IUPAC Name

9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWIHVYVDAXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=C(N=C3C2=O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303578
Record name 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40114-84-9
Record name 40114-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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